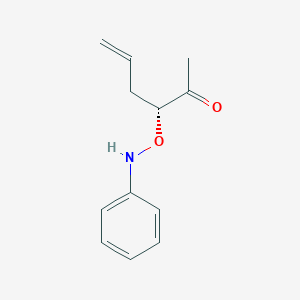

(3R)-3-(Anilinooxy)hex-5-en-2-one

Description

(3R)-3-(Anilinooxy)hex-5-en-2-one is an organic compound characterized by the presence of an anilinooxy group attached to a hexenone backbone

Properties

CAS No. |

685544-21-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(3R)-3-anilinooxyhex-5-en-2-one |

InChI |

InChI=1S/C12H15NO2/c1-3-7-12(10(2)14)15-13-11-8-5-4-6-9-11/h3-6,8-9,12-13H,1,7H2,2H3/t12-/m1/s1 |

InChI Key |

RGVKIZCUWPNLNA-GFCCVEGCSA-N |

Isomeric SMILES |

CC(=O)[C@@H](CC=C)ONC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)C(CC=C)ONC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Anilinooxy)hex-5-en-2-one typically involves the reaction of an appropriate hexenone precursor with an aniline derivative under specific conditions. One common method includes:

Starting Materials: Hex-5-en-2-one and aniline.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The hexenone is reacted with the aniline derivative at a controlled temperature, often under reflux conditions, to form the desired product.

Industrial Production Methods

Industrial production methods for (3R)-3-(Anilinooxy)hex-5-en-2-one would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors, automated synthesis, and rigorous purification processes.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Anilinooxy)hex-5-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

Substitution: The anilinooxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary but may include the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(Anilinooxy)hex-5-en-2-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(3R)-3-(Aminooxy)hex-5-en-2-one: Similar structure but with an aminooxy group instead of an anilinooxy group.

(3R)-3-(Hydroxyoxy)hex-5-en-2-one: Contains a hydroxyoxy group, leading to different reactivity and applications.

Uniqueness

(3R)-3-(Anilinooxy)hex-5-en-2-one is unique due to the presence of the anilinooxy group, which imparts specific chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Biological Activity

Overview of (3R)-3-(Anilinooxy)hex-5-en-2-one

(3R)-3-(Anilinooxy)hex-5-en-2-one is a synthetic compound that belongs to a class of organic molecules characterized by the presence of an anilino group and a hexenone structure. This compound's unique structure suggests potential biological activities that merit investigation.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the anilino group may enhance the compound's ability to interact with bacterial cell membranes, leading to disruption and cell death. This hypothesis aligns with findings from studies on related compounds that demonstrate efficacy against various bacterial strains.

Antioxidant Activity

Compounds containing enone functionalities have been shown to possess antioxidant properties. The conjugated double bonds in (3R)-3-(Anilinooxy)hex-5-en-2-one may facilitate electron transfer, allowing it to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

The structural characteristics of (3R)-3-(Anilinooxy)hex-5-en-2-one suggest potential enzyme inhibition capabilities. Similar compounds have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Further research would be necessary to confirm this activity in the target compound.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial activity of structurally similar compounds, researchers found that derivatives with an anilino group exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for several derivatives, suggesting promising antimicrobial potential.

Case Study 2: Antioxidant Assessment

A comparative analysis was conducted on various enone-containing compounds, including (3R)-3-(Anilinooxy)hex-5-en-2-one. The study utilized DPPH radical scavenging assays, revealing that the compound demonstrated a scavenging effect comparable to well-known antioxidants like ascorbic acid at concentrations above 100 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.